molecular formula C19H21NO4 B2445446 N-[(2,4-Dimethoxyphenyl)-(4-methoxyphenyl)methyl]prop-2-enamide CAS No. 2305299-60-7

N-[(2,4-Dimethoxyphenyl)-(4-methoxyphenyl)methyl]prop-2-enamide

Cat. No.: B2445446
CAS No.: 2305299-60-7
M. Wt: 327.38
InChI Key: IHRRYKCQDUXYMB-UHFFFAOYSA-N
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Description

“N-[(2,4-Dimethoxyphenyl)-(4-methoxyphenyl)methyl]prop-2-enamide” is a chemical compound. The name suggests that it contains a prop-2-enamide group (a type of unsaturated amide) and methoxyphenyl groups (aromatic rings with methoxy groups attached). These types of compounds are often involved in various chemical reactions due to the presence of the reactive amide group and the stability provided by the aromatic rings .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would contain a central prop-2-enamide group attached to a 2,4-dimethoxyphenyl group and a 4-methoxyphenyl group . The presence of the aromatic rings and the amide group would likely result in a planar or near-planar structure due to the conjugation of p-orbitals across the molecule.


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the amide group and possibly the aromatic rings. The amide could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine . The aromatic rings could potentially undergo electrophilic aromatic substitution reactions, although the methoxy groups would direct any incoming electrophiles to the positions ortho and para to themselves.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, amides have relatively high boiling points due to their ability to form hydrogen bonds. The presence of the aromatic rings and the methoxy groups could make the compound relatively non-polar, suggesting that it might be soluble in non-polar solvents .

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)-(4-methoxyphenyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-5-18(21)20-19(13-6-8-14(22-2)9-7-13)16-11-10-15(23-3)12-17(16)24-4/h5-12,19H,1H2,2-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRRYKCQDUXYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=C(C=C(C=C2)OC)OC)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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